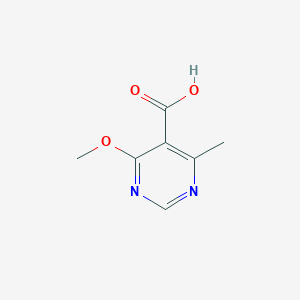

4-Methoxy-6-methylpyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 . Unfortunately, there is limited information available about this specific compound. It’s important to note that the description of a compound typically includes its physical appearance, its uses, and its role in biological systems or industrial processes.

Scientific Research Applications

Antiviral Activity

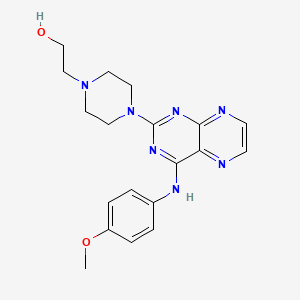

- A study explored the antiviral activity of various 2,4-diamino-6-hydroxypyrimidine derivatives, including those related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. These compounds showed significant inhibition of retrovirus replication in cell culture, with the 5-methyl derivative being particularly effective against HIV and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Hepatitis C Virus Inhibition

- Research on 5,6-Dihydroxypyrimidine-4-carboxylic acids, a related compound, indicated their potential as hepatitis C virus (HCV) NS5B polymerase inhibitors. These compounds bind at the active site of the enzyme, demonstrating improved activity over previous inhibitors (Stansfield et al., 2004).

Structural Characterization

- A study on 4-hydroxy-3,5,6-trichloropyridine-2-carboxylic acid and its derivatives, which are structurally similar to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, utilized NMR analysis for structural verification. This research highlights the use of chlorine-isotope effects in NMR for structural identification in chlorinated compounds (Irvine et al., 2008).

Anti-Inflammatory and Analgesic Agents

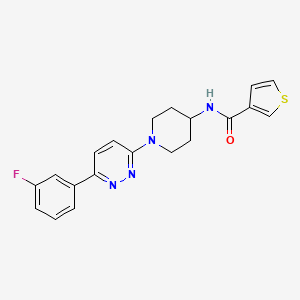

- Novel compounds derived from Visnaginone and Khellinone, including those structurally related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, comparable to standard drugs (Abu‐Hashem et al., 2020).

Pyrimidine Reactions

- A study on the thermal rearrangement of 2-methoxy-5-phenylpyrimidine and its derivatives, which are related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, provided insights into the rearrangement mechanisms and the influence of substituents on these processes (Brown & Lee, 1970).

Synthesis of Pyrimidine Derivatives

- Research on the synthesis of 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde and its derivatives, which are structurally similar to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, contributed to the development of new heterocyclic compounds like pyrido[2,3-d]pyrimidines (Perandones & Soto, 1998).

X-Ray and DFT Studies

- A study reported the crystal and molecular structures of compounds related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, contributing to the understanding of their structural properties (Richter et al., 2023).

Efficient Synthesis

- An efficient synthesis method was developed for a compound structurally related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. This compound is a moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa et al., 2000).

properties

IUPAC Name |

4-methoxy-6-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJVSIMCNNJQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methylpyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2904125.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2904134.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![7-tert-butyl-2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2904136.png)

![6-Ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904137.png)

![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)

![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)